molecular formula C12H17N3O4 B2685489 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid CAS No. 1354970-54-9

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid

Cat. No.: B2685489
CAS No.: 1354970-54-9
M. Wt: 267.285
InChI Key: DHLBWJUPHCVNME-SECBINFHSA-N
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Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid is a compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a pyrimidinyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid typically involves the following steps:

  • Protection of the Amino Group: : The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

  • Coupling with Pyrimidinyl Group: : The protected amino acid is then coupled with a pyrimidinyl derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran.

  • Purification: : The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrimidinyl group, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Reduction reactions can be performed on the pyrimidinyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the Boc-protected amino group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in organic solvents.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidinyl group.

    Reduction: Reduced derivatives of the pyrimidinyl group.

    Substitution: Substituted derivatives at the Boc-protected amino group.

Scientific Research Applications

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid has a wide range of applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: : The compound is used in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.

  • Medicine: : It serves as a precursor in the synthesis of peptide-based drugs and inhibitors, particularly those targeting enzymes involved in disease pathways.

  • Industry: : The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in biochemical reactions. The pyrimidinyl group can engage in hydrogen bonding and π-π interactions with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.

    (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-4-yl)propanoic acid: Similar structure but with a pyridinyl group at a different position.

    (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-4-yl)propanoic acid: Similar structure but with the pyrimidinyl group at a different position.

Uniqueness

The uniqueness of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid lies in the specific positioning of the pyrimidinyl group, which can influence its binding properties and reactivity. The presence of the Boc-protecting group also allows for selective deprotection and functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-5-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)4-8-5-13-7-14-6-8/h5-7,9H,4H2,1-3H3,(H,15,18)(H,16,17)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLBWJUPHCVNME-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CN=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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